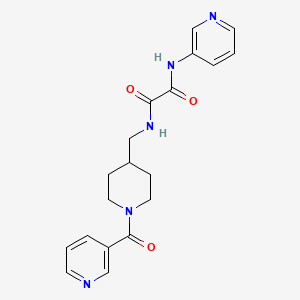
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as NPB-01, is a novel synthetic compound that has gained attention for its potential therapeutic applications in various neurological disorders. NPB-01 is a small molecule that has been designed to specifically target the sigma-1 receptor, a protein that is involved in several cellular processes, including neuronal survival, neuroplasticity, and neurotransmitter release.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Inhibition
NNMT Inhibition for Disease Modulation
NNMT, a prevalent enzyme in the human body involved in the N-methylation of nicotinamide (vitamin B3) and other pyridine-containing small molecules, has been linked to several diseases, including cancers, Parkinson's disease, diabetes, and obesity. Studies have focused on the development of assays for NNMT activity and its inhibition, suggesting a potential therapeutic target. The enzyme's ability to N-methylate a variety of pyridine-containing molecules also points to its role in xenobiotic detoxification, further underscoring the medicinal importance of its inhibitors (van Haren et al., 2016).
Discovery of Bisubstrate Inhibitors
Research has identified bisubstrate inhibitors that occupy both substrate and cofactor binding sites of NNMT, offering insights into the development of potent and selective inhibitors. These findings are crucial for understanding NNMT's role in physiology and pathophysiology, with implications for therapeutic interventions (Babault et al., 2018).
Metabolic and Physiological Implications
Impact on Endothelial Function
A study on N1-methylnicotinamide (MNA+) has demonstrated its potential in inducing vasorelaxation in human blood vessels, highlighting the role of increased nitric oxide bioavailability in the endothelium. This suggests therapeutic relevance for disorders like hypercholesterolemia and atherosclerosis, indicating a physiological application of nicotinamide metabolism and its derivatives (Domagala et al., 2012).
Role in Malignant Melanoma
NNMT's expression has been investigated in the context of cutaneous malignant melanoma, showing higher expression in melanoma compared to nevi. This suggests NNMT's potential as a biomarker for melanoma, providing a novel avenue for diagnosis and prognosis in cancer research (Ganzetti et al., 2018).
Propiedades
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUQOKNXLINRMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

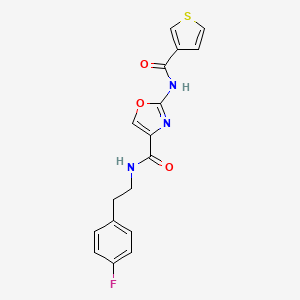
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2370273.png)
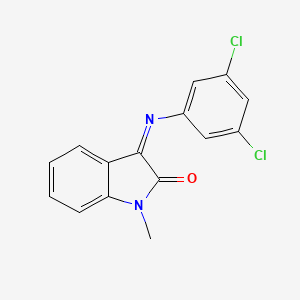
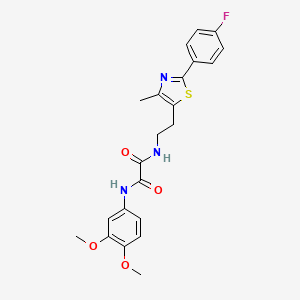
![3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2370277.png)
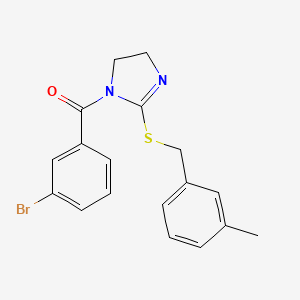
ethylamine dihydrochloride](/img/structure/B2370281.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/no-structure.png)
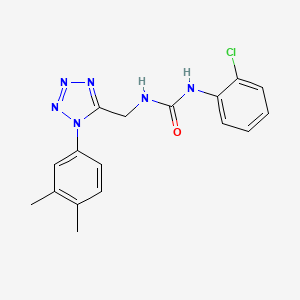
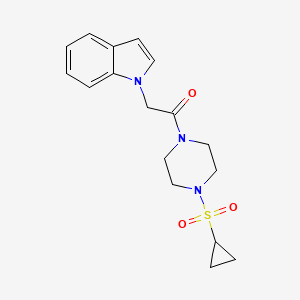

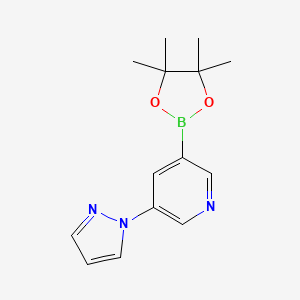

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B2370294.png)